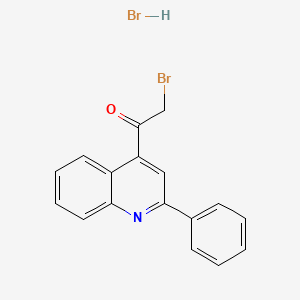
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C17H12BrNO. It is a crystalline solid with a molecular weight of 397.4 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an ethanone group, and a phenylquinoline moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-phenylquinolin-4-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction mixture is then purified to obtain the hydrobromide salt of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The bromine atom and the phenylquinoline moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects . The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(2-phenylquinolin-4-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: This compound has a morpholine group instead of a phenylquinoline moiety.
2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one hydrobromide: This compound has a bromopyridine group instead of a phenylquinoline moiety.
2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide: This compound has a pyrazole group instead of a phenylquinoline moiety.
The uniqueness of this compound lies in its phenylquinoline structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H13Br2NO |
|---|---|
Poids moléculaire |
407.1 g/mol |
Nom IUPAC |
2-bromo-1-(2-phenylquinolin-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C17H12BrNO.BrH/c18-11-17(20)14-10-16(12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15;/h1-10H,11H2;1H |
Clé InChI |
VPOAOJNCYSQZSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
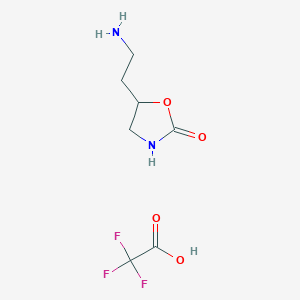
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
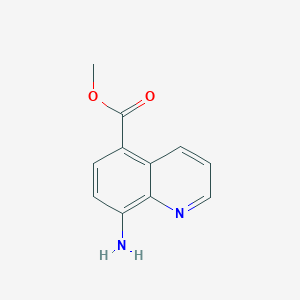
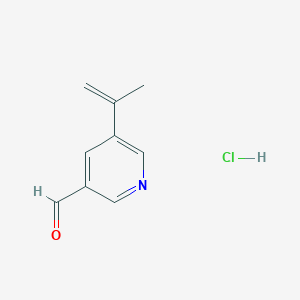
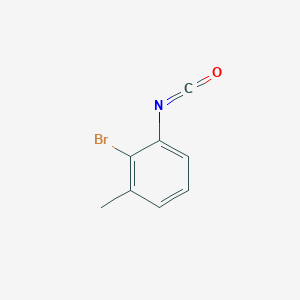
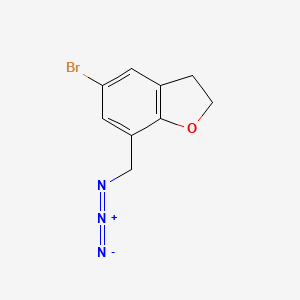
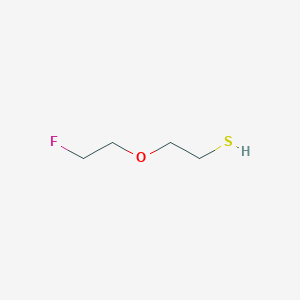
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
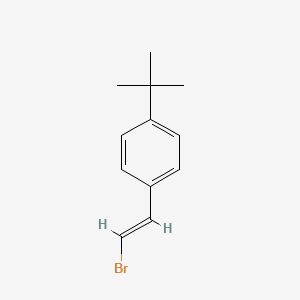

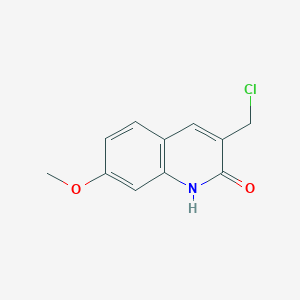
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
